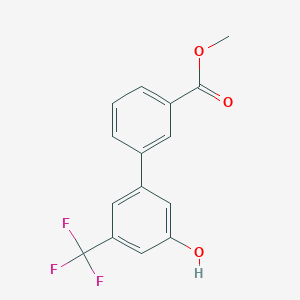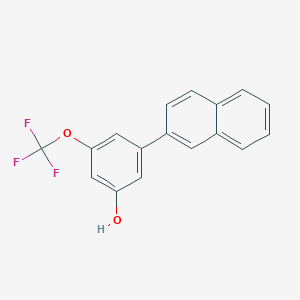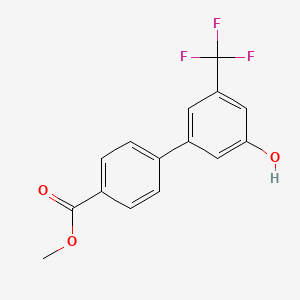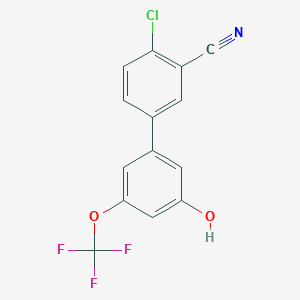
5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is a compound used in scientific research and lab experiments. The compound is a phenolic derivative, and is a white, crystalline solid with a melting point of approximately 100°C. It is soluble in both water and alcohol, and is stable under normal conditions. It is commercially available in 95% purity.
Mecanismo De Acción
5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) acts as a reagent in the synthesis of other compounds. It is able to form covalent bonds with other molecules, and can be used in a variety of chemical reactions. It is also capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) are not well understood. It is believed to be non-toxic, however, it is not known to have any direct therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) in lab experiments is that it is non-toxic and can be used in a variety of chemical reactions. Additionally, it is commercially available in 95% purity, which makes it suitable for use in a variety of experiments. The main limitation of using this compound in lab experiments is that it is a relatively expensive reagent, and is not widely available.
Direcciones Futuras
Future research on 5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) could focus on improving the method of synthesis, as well as finding more efficient ways to purify the compound. Additionally, further research could be conducted to investigate its potential therapeutic applications, as well as its effects on biochemical and physiological processes. Other potential areas of research could include the development of new polymeric materials using the compound as a starting material, as well as the development of new pharmaceuticals.
Métodos De Síntesis
The synthesis of 5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is achieved through a four-step process. Firstly, the compound is synthesized from the reaction of 3-methoxycarbonylphenol and trifluoroacetic anhydride in the presence of pyridine as a catalyst. Secondly, the resulting compound is reacted with sodium hydroxide and ethylene glycol to produce the desired product. Finally, the product is purified by recrystallization from a mixture of ethanol and water.
Aplicaciones Científicas De Investigación
5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is used in scientific research and lab experiments as a reagent to synthesize other compounds. It is also used as a starting material for the synthesis of various pharmaceuticals, including antibacterial and antifungal agents. Additionally, it has been used in the synthesis of various polymeric materials, such as polyurethanes and polyamides.
Propiedades
IUPAC Name |
methyl 3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)10-4-2-3-9(5-10)11-6-12(19)8-13(7-11)22-15(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIYQRZDYIPCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686657 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261949-57-8 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


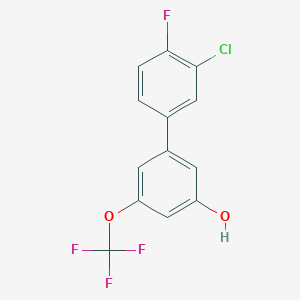


![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
